N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and reagents such as Boc anhydride and sodium azide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, organic solvents.
Reduction Reactions: Hydrogen gas, palladium on carbon.
Cycloaddition Reactions: Copper(I) catalysts, organic solvents.
Major Products Formed
Substitution Reactions: Various substituted proline derivatives.
Reduction Reactions: N-Boc-cis-4-amino-L-proline.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Bioconjugation: The azido group allows for bioconjugation reactions, such as click chemistry, to attach various biomolecules.
Medicinal Chemistry: Used in the development of novel therapeutic agents and drug delivery systems.
Chemical Biology: Employed in the study of protein-protein interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal . This reactivity is exploited in various bioconjugation and labeling techniques .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt is unique due to the presence of the azido group at the 4-position of the proline ring, which allows for specific bioconjugation reactions and the formation of stable triazole derivatives . This makes it particularly useful in peptide synthesis and chemical biology applications .
Properties
Molecular Formula |
C22H39N5O4 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C10H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h11-13H,1-10H2;6-7H,4-5H2,1-3H3,(H,15,16)/t;6-,7-/m.0/s1 |
InChI Key |
XYLCLQGQCINCLJ-BLOLRMMYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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